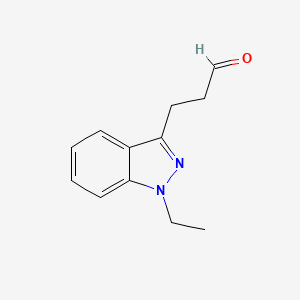

3-(1-Ethyl-1H-indazol-3-yl)propanal

Übersicht

Beschreibung

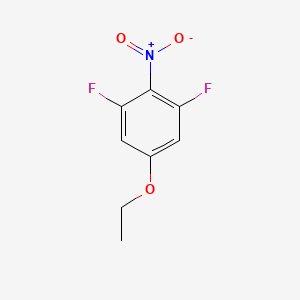

3-(1-ethyl-1H-indazol-3-yl)propanal, also known as EI, is a novel compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 202.26 g/mol .

Synthesis Analysis

The synthesis of indazoles, the core structure of this compound, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O . The InChI code is 1S/C12H14N2O/c1-2-14-12-8-4-3-6-10 (12)11 (13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 202.25 g/mol . It is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Der Indazol-Rest, der Teil der Struktur von 3-(1-Ethyl-1H-indazol-3-yl)propanal ist, wurde mit signifikanten entzündungshemmenden Eigenschaften in Verbindung gebracht . Untersuchungen haben gezeigt, dass Derivate von Indazol synthetisiert und auf ihre potenziellen in-vivo-entzündungshemmenden Wirkungen untersucht werden können. Diese Verbindungen wurden in Modellen wie Freund’scher Adjuvans-induzierter Arthritis und Carrageenan-induziertem Ödem getestet und zeigten vielversprechende Ergebnisse .

Anti-mikrobielle Aktivität

Indazol-Derivate wurden auf ihre antimikrobielle Wirksamkeit hin untersucht. Der strukturelle Rahmen von Indazolen ermöglicht die Synthese von Verbindungen, die gegen eine Vielzahl von mikrobiellen Stämmen wirksam sein können. Dies macht this compound zu einem potenziellen Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe .

Krebsforschung

Der Indazol-Kern ist Bestandteil vieler Verbindungen, die antiproliferative Aktivitäten gegen verschiedene Krebszelllinien zeigen. Neuere Derivate, die aus this compound synthetisiert wurden, könnten auf ihre Wirksamkeit bei der Hemmung des Wachstums von neoplastischen Zellen getestet werden, was möglicherweise einen Weg für die Entwicklung neuer Krebsmedikamente eröffnet .

Hypoglykämische Wirkungen

Indazol-Verbindungen haben eine hypoglykämische Aktivität gezeigt, was darauf hindeutet, dass this compound als Ausgangspunkt für die Entwicklung neuer Behandlungen für Diabetes verwendet werden könnte. Durch Modifikation des Indazol-Kerns können Forscher Verbindungen entwickeln, die den Blutzuckerspiegel effektiv regulieren können .

Antihypertensive Eigenschaften

Die Indazol-Struktur wurde mit antihypertensiven Wirkungen in Verbindung gebracht. Derivate von this compound könnten synthetisiert und auf ihr Potenzial als Antihypertensiva untersucht werden, was zur Behandlung von Bluthochdruck beitragen könnte .

Neuroprotektives Potenzial

Die Forschung an Indazol-Derivaten hat auch ihre neuroprotektiven Fähigkeiten behandelt. Verbindungen auf Basis von this compound könnten auf ihre Fähigkeit untersucht werden, Neuronen vor verschiedenen Arten von Schäden zu schützen, was bei Krankheiten wie Alzheimer und Parkinson entscheidend ist .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

3-(1-ethylindazol-3-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-14-12-8-4-3-6-10(12)11(13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHVEKJLYRYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.